molecular formula C8H12O5 B15299283 Methyl5-(acetyloxy)-4-oxopentanoate

Methyl5-(acetyloxy)-4-oxopentanoate

Katalognummer: B15299283
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: IVZQXJZEUUUROW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(acetyloxy)-4-oxopentanoate is an organic compound with the molecular formula C8H12O5 It is a derivative of pentanoic acid, featuring an acetyloxy group and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-4-oxopentanoate typically involves the esterification of 5-hydroxy-4-oxopentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(acetyloxy)-4-oxopentanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(acetyloxy)-4-oxopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(acetyloxy)-4-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 5-(acetyloxy)-4-oxopentanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the keto group can participate in redox reactions. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another ester with similar structural features but different functional groups.

    Methyl 5-oxopentanoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    Ethyl 5-(acetyloxy)-4-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(acetyloxy)-4-oxopentanoate is unique due to the presence of both acetyloxy and keto functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C8H12O5

Molekulargewicht

188.18 g/mol

IUPAC-Name

methyl 5-acetyloxy-4-oxopentanoate

InChI

InChI=1S/C8H12O5/c1-6(9)13-5-7(10)3-4-8(11)12-2/h3-5H2,1-2H3

InChI-Schlüssel

IVZQXJZEUUUROW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.